molecular formula C10H6OS2 B13756375 Naphthalene-1,8-disulfide-S-oxide CAS No. 49833-12-7

Naphthalene-1,8-disulfide-S-oxide

Cat. No.: B13756375
CAS No.: 49833-12-7
M. Wt: 206.3 g/mol
InChI Key: LIRFRPDBUURHNY-UHFFFAOYSA-N
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Description

Naphthalene-1,8-disulfide-S-oxide is an organic compound with the molecular formula C₁₀H₆OS₂ and a molecular weight of 206.284 g/mol It is characterized by the presence of a naphthalene ring system substituted with two sulfur atoms and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1,8-disulfide-S-oxide typically involves the oxidation of naphthalene-1,8-disulfide. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,8-disulfide-S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene-1,8-disulfide-S-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene-1,8-disulfide-S-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, affecting redox-sensitive pathways and enzymes. It may also interact with sulfur-containing biomolecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .

Properties

CAS No.

49833-12-7

Molecular Formula

C10H6OS2

Molecular Weight

206.3 g/mol

IUPAC Name

2λ4,3-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2-oxide

InChI

InChI=1S/C10H6OS2/c11-13-9-6-2-4-7-3-1-5-8(12-13)10(7)9/h1-6H

InChI Key

LIRFRPDBUURHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)SS(=O)C3=CC=C2

Origin of Product

United States

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